molecular formula C10H9F2NO B13204042 4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13204042
M. Wt: 197.18 g/mol
InChI Key: JWNWFTMHQZOBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of two fluorine atoms at positions 4 and 7, and two methyl groups at position 3 on the indole ring. The compound’s unique structure contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,7-difluoroindole and 3,3-dimethyl-2,3-dihydro-1H-indol-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and functionalized indole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to the combination of fluorine and dimethyl substitutions, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

4,7-difluoro-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H9F2NO/c1-10(2)7-5(11)3-4-6(12)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14)

InChI Key

JWNWFTMHQZOBMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2NC1=O)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.